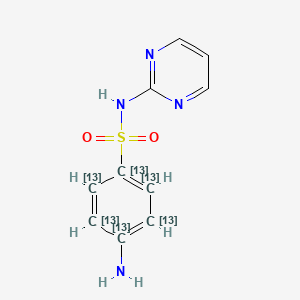
磺胺嘧啶-13C6
描述
Sulfadiazine-13C6 is a stable isotopically labeled form of sulfadiazine, where six carbon atoms have been replaced by the heavier isotope, carbon-13. This modification enhances the detection and measurement capabilities of the molecule, particularly in mass spectrometry-based analytical methods. Sulfadiazine itself is a sulfonamide antibiotic with antimalarial activity and is used in the treatment of various bacterial infections .
科学研究应用
Sulfadiazine-13C6 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in quantitative mass spectrometry to ensure precise and accurate quantification of sulfadiazine in complex samples.
Biology: Used in metabolic studies to trace the distribution and transformation of sulfadiazine in biological systems.
Medicine: Helps in studying the pharmacokinetics and pharmacodynamics of sulfadiazine, aiding in the development of new therapeutic strategies.
作用机制
Target of Action
Sulfadiazine-13C6, a labeled form of Sulfadiazine , is a sulfonamide antibiotic. Its primary target is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
Sulfadiazine-13C6 acts as a competitive inhibitor of dihydropteroate synthetase . It interferes with the proper processing of para-aminobenzoic acid (PABA), a precursor required for folic acid synthesis . By inhibiting this enzyme, Sulfadiazine-13C6 prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is vital for the synthesis of nucleic acids and the metabolism of amino acids. Therefore, its deficiency can lead to impaired bacterial growth and replication .
Pharmacokinetics
Sulfadiazine is readily absorbed from the gastrointestinal tract, with peak plasma concentrations attained within 3–7 hours . It is metabolized in the liver and excreted in the urine . The bioavailability, distribution, metabolism, and excretion (ADME) properties of Sulfadiazine-13C6 are expected to be similar.
Result of Action
The primary result of Sulfadiazine-13C6’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, it disrupts crucial metabolic processes within the bacterial cell, leading to impaired growth and replication .
Action Environment
The action of Sulfadiazine-13C6, like other antibiotics, can be influenced by various environmental factors. For instance, a study found that the removal of Sulfadiazine from the environment through processes like hydrolysis, photodegradation, and biodegradation can be influenced by the presence of microalgae . Furthermore, the temperature can affect the pharmacokinetics of Sulfadiazine, which may also apply to Sulfadiazine-13C6 .
生化分析
Biochemical Properties
Sulfadiazine-13C6 has been extensively employed in scientific research for diverse applications It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Metabolic Pathways
Sulfadiazine-13C6 is involved in sulfonamide metabolic pathways within living organisms It likely interacts with various enzymes or cofactors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfadiazine-13C6 typically starts with the acetylation of aniline derivatives using acetic anhydride to produce acetanilide derivatives. These derivatives then react with chlorosulfonic acid to form 4-acetylaminobenzenesulfonyl chloride. The final stage involves reacting this intermediate with 2-aminopyrimidine to yield sulfadiazine, which is then isotopically labeled with carbon-13 .
Industrial Production Methods
Industrial production of sulfadiazine-13C6 involves similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of isotopically labeled precursors is crucial in this process to achieve the desired labeling efficiency .
化学反应分析
Types of Reactions
Sulfadiazine-13C6 undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Can be reduced using agents such as sodium borohydride.
Substitution: Involves nucleophilic substitution reactions, often using reagents like sodium nitrite.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium nitrite in the presence of hydrochloric acid.
Major Products
Oxidation: Produces sulfonic acids.
Reduction: Yields amines.
Substitution: Forms diazonium salts and other substituted derivatives.
相似化合物的比较
Similar Compounds
- Sulfamethoxazole-13C6
- Sulfamonomethoxine-13C6
- Sulfadiazine-d4
Uniqueness
Sulfadiazine-13C6 is unique due to its specific isotopic labeling with carbon-13, which enhances its detection and quantification capabilities in analytical methods. This makes it particularly valuable in research settings where precise measurement is crucial .
属性
IUPAC Name |
4-amino-N-pyrimidin-2-yl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)/i2+1,3+1,4+1,5+1,8+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEPANYCNGTZFQ-AHBHZWPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676145 | |
| Record name | 4-Amino-N-(pyrimidin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189426-16-1 | |
| Record name | 4-Amino-N-(pyrimidin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1189426-16-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tricyclo[3.1.0.02,4]hexane, 3,3,6,6-tetramethoxy-, (1-alpha-,2-ba-,4-ba-,5-alpha-)- (9CI)](/img/new.no-structure.jpg)
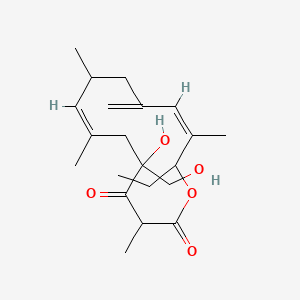
![3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one](/img/structure/B564304.png)
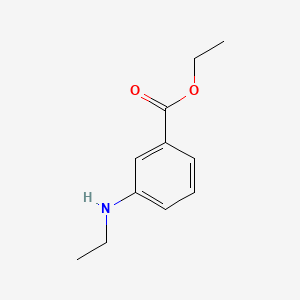
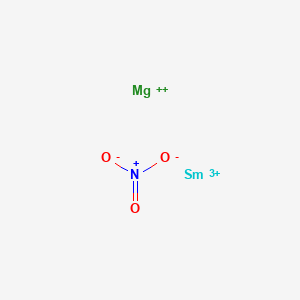
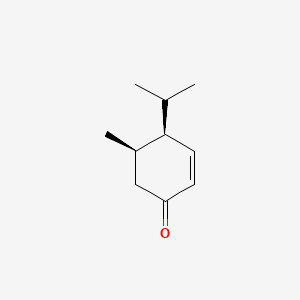
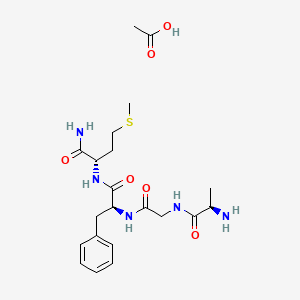
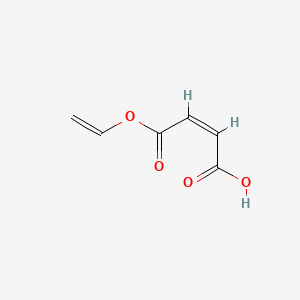
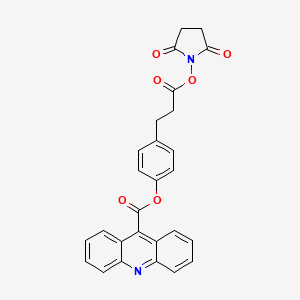
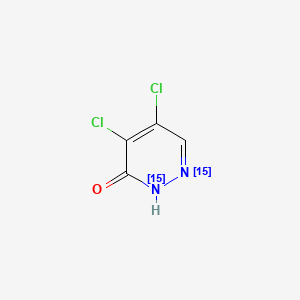
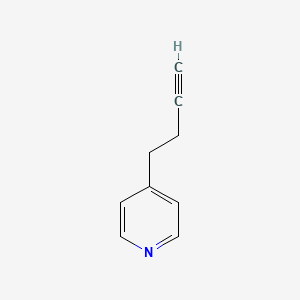
![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1,4a,4b,7,8a,10a)]-](/img/structure/B564325.png)
